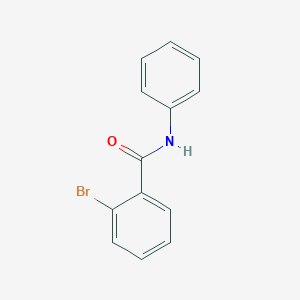

2-Bromo-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGABOCAHPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145523 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-57-2 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-N-phenylbenzamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and summarizes its known spectroscopic data.

Core Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 276.13 g/mol | [1] |

| Melting Point | 123.0-124.0 °C | [2] |

| Boiling Point | 306.5 °C at 760 mmHg | [1] |

| Density | 1.496 g/cm³ | [1] |

| Flash Point | 139.2 °C | [1] |

| Refractive Index | 1.665 | [1] |

| Vapor Pressure | 0.000769 mmHg at 25°C | [1] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of aniline with 2-bromobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobenzoyl chloride

-

Aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl solution. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Visualization of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Similarly, a dedicated ¹³C NMR spectrum for this compound is not available in the provided search results. Based on related compounds, the carbonyl carbon (C=O) is expected to resonate around δ 165 ppm. The aromatic carbons would appear in the typical region of δ 120-140 ppm.

FT-IR Spectroscopy

The FT-IR spectrum of a related compound, 2-bromobenzamide, has been reported and can provide insights into the expected vibrational frequencies for this compound.[3][4] Key characteristic absorptions would include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹

-

C=O stretch (Amide I): A strong absorption band around 1650 cm⁻¹

-

N-H bend (Amide II): A band in the region of 1550-1620 cm⁻¹

-

C-N stretch: Around 1200-1300 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

-

C-Br stretch: Typically found in the fingerprint region below 1000 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 275 and an M+2 peak at m/z 277 of nearly equal intensity, which is characteristic of the presence of a bromine atom. Common fragmentation patterns for amides include cleavage of the amide bond.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the biological activity, cytotoxicity, or enzyme inhibition properties of this compound. However, studies on a structurally related compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown antimicrobial activity against Gram-positive bacteria and some antifungal activity.[5][6][7][8] This suggests that N-phenylbenzamide derivatives containing a bromine substituent may warrant further investigation for their potential biological effects. Research on other benzamide derivatives has indicated potential for enzyme inhibition, such as dihydrofolate reductase (DHFR).[9]

Visualization of Potential Research Path:

Caption: A logical pathway for future biological investigation.

Conclusion

This technical guide has summarized the core chemical properties of this compound, providing a foundation for researchers and drug development professionals. While the fundamental physical and chemical characteristics are established, further research is required to fully elucidate its spectroscopic profile and to explore its potential biological activities. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into this compound's properties and applications.

References

- 1. echemi.com [echemi.com]

- 2. 10282-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | 2034260-96-1 | Benchchem [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-N-phenylbenzamide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-N-phenylbenzamide, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's spectroscopic data and synthetic methodology.

Introduction

This compound (C₁₃H₁₀BrNO) is a substituted aromatic amide with significant potential in organic synthesis and medicinal chemistry.[1] Its structural characterization is paramount for ensuring purity, understanding reactivity, and predicting its behavior in chemical transformations. This guide details the analytical techniques employed to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10282-57-2 | [1] |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 276.13 g/mol | [1] |

| Density | 1.496 g/cm³ | [1] |

| Boiling Point | 306.5°C at 760 mmHg | [1] |

| Flash Point | 139.2°C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 2-bromobenzoyl chloride with aniline. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobenzoyl chloride

-

Aniline

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) or Pyridine (optional, as a base)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 2-bromobenzoyl chloride (1.05 equivalents) dropwise to the stirred solution. If a base is used, it should be added prior to the acid chloride.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the combined interpretation of various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 2. The data is based on the analysis of structurally similar compounds.[2][3]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.5 (broad s) | Singlet | 1H | N-H |

| ~ 7.8 (d) | Doublet | 1H | Aromatic-H (ortho to C=O) |

| ~ 7.6 (d) | Doublet | 2H | Aromatic-H (ortho to N-H) |

| ~ 7.4-7.2 (m) | Multiplet | 5H | Aromatic-H |

| ~ 7.1 (t) | Triplet | 1H | Aromatic-H (para to N-H) |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Table 3 outlines the predicted chemical shifts for the carbon atoms in this compound, based on data from analogous structures.[3]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O |

| ~ 138 | Aromatic C -N |

| ~ 135 | Aromatic C -Br |

| ~ 133, 132, 129, 128, 125, 120 | Aromatic C -H |

| ~ 119 | Aromatic C (ortho to C=O) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1540 | Strong | N-H bend (Amide II) |

| ~ 750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 275/277 | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 183/185 | Fragment corresponding to [C₇H₄BrO]⁺ |

| 93 | Fragment corresponding to [C₆H₅NH₂]⁺ |

| 77 | Fragment corresponding to [C₆H₅]⁺ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experimental and analytical steps.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, in conjunction with a well-established synthetic route, unequivocally confirms the structure of this compound. This guide provides the necessary technical details for its synthesis, purification, and comprehensive structural characterization, serving as a valuable resource for the scientific community.

References

In-Depth Technical Guide: 2-Bromo-N-phenylbenzamide (CAS RN: 10282-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide is a synthetic organic compound belonging to the benzamide class. Its chemical structure features a bromine atom on the benzoyl ring and a phenyl group attached to the amide nitrogen. This molecule serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and known biological activities of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 10282-57-2 | [1] |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 276.13 g/mol | [1] |

| Density | 1.496 g/cm³ | [1] |

| Boiling Point | 306.5 °C at 760 mmHg | [1] |

| Flash Point | 139.2 °C | [1] |

| Appearance | Solid | [2] |

Spectroscopic Data

Synthesis

A general and adaptable protocol for the synthesis of N-phenylbenzamide derivatives involves the reaction of a substituted benzoic acid with an aniline derivative. The following represents a common synthetic approach.

General Experimental Protocol: Synthesis of N-Benzamide Derivatives

This protocol is adapted from a general procedure for the synthesis of N-benzamides and can be applied to produce this compound[5].

Materials:

-

2-Bromobenzoic acid

-

Thionyl chloride

-

Aniline

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Toluene

-

Dimethylformamide (DMF)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: A mixture of 2-bromobenzoic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is removed by evaporation, and toluene is added and subsequently evaporated to yield the crude 2-bromobenzoyl chloride. The acid chloride is used immediately in the next step.

-

Amidation: The crude 2-bromobenzoyl chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. Aniline (1.1 mol) is added dropwise to the solution. The reaction mixture is then stirred at room temperature for 8 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with water and brine solution. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety and Handling

Comprehensive safety data for this compound is not available in a single, standardized Safety Data Sheet (SDS). However, based on information for related compounds, the following precautions should be taken.

| Hazard Category | Precautionary Statements | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. | [6] |

| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. | |

| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. | |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Call a physician or poison control center immediately.[2][6]

Biological Activity

Recent studies have highlighted the potential of benzamide derivatives, including those related to this compound, as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria[7]. The antimicrobial efficacy of these compounds is often evaluated using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Method [8]

-

Culture Preparation: Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth.

-

Plate Inoculation: Spread the bacterial culture uniformly over the surface of a nutrient agar plate.

-

Well Preparation: Create wells in the agar using a sterile borer.

-

Sample Application: Add a solution of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed using a protease inhibition assay[7]. Benzamides, in general, have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the NF-κB signaling pathway[9].

Experimental Protocol: Protease Inhibition Assay [7]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing trypsin, the test compound at various concentrations, and a suitable buffer.

-

Incubation: Incubate the mixture for a specified period.

-

Substrate Addition: Add a substrate for trypsin (e.g., casein) to the reaction mixture.

-

Termination of Reaction: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

-

Quantification: Centrifuge the mixture and measure the absorbance of the supernatant to determine the extent of substrate digestion.

-

Calculation of Inhibition: Calculate the percentage inhibition of protease activity by the test compound.

Assay Workflow Diagram

Caption: Workflow for antimicrobial and anti-inflammatory assays.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound are not well-elucidated in the current literature. However, for the broader class of benzamides, anti-inflammatory effects have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway could represent a potential mechanism for the observed anti-inflammatory activity of related compounds. Further research is required to determine if this compound specifically targets this or other signaling pathways.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. While its physicochemical properties are reasonably well-documented, a comprehensive toxicological profile and detailed spectroscopic characterization are still needed. The adaptable synthesis protocols and established bioassay methodologies provide a solid foundation for further investigation into the biological activities and mechanism of action of this and related benzamide compounds. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully realize its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-N-phenylbenzamide from 2-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-N-phenylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The document details two primary and reliable synthetic routes from 2-bromobenzoic acid: a two-step process via the corresponding acyl chloride and a direct one-pot synthesis using a carbodiimide coupling agent. This guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to assist researchers in the efficient and successful synthesis of the target compound.

Introduction

N-phenylbenzamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The specific substitution patterns on both the benzoyl and aniline moieties allow for the fine-tuning of their pharmacological profiles. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the bromo-substituent for further functionalization through cross-coupling reactions. This guide outlines robust and reproducible methods for its preparation from readily available 2-bromobenzoic acid.

Synthetic Pathways

The synthesis of this compound from 2-bromobenzoic acid is most commonly achieved through two well-established methodologies:

-

Method A: Acyl Chloride Formation and Subsequent Amination: This classic two-step approach involves the initial conversion of 2-bromobenzoic acid to the more reactive 2-bromobenzoyl chloride. This intermediate is then reacted with aniline in a Schotten-Baumann type reaction to form the desired amide.

-

Method B: Direct Amide Coupling: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct formation of the amide bond between 2-bromobenzoic acid and aniline in a one-pot reaction. This approach is often preferred for its operational simplicity and mild reaction conditions.

The overall synthetic transformation is depicted below:

Figure 1. Overall synthesis of this compound.

Quantitative Data

The key physical and chemical properties of the final product, this compound, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrNO | - |

| Molecular Weight | 276.13 g/mol | - |

| Melting Point | 123.0-124.0 °C | [1] |

| Boiling Point | 306.5 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.496 g/cm³ (Predicted) | [1][2] |

| Appearance | Solid | - |

| CAS Number | 10282-57-2 | [1][2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthetic methods.

Method A: Synthesis via 2-Bromobenzoyl Chloride

This two-step method first involves the synthesis of the acyl chloride intermediate, followed by its reaction with aniline.

Figure 2. Workflow for the acyl chloride method.

Step 1: Preparation of 2-Bromobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2-bromobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).

-

Heat the mixture to reflux gently for 1-2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-bromobenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Preparation of this compound

-

In a separate flask, dissolve aniline (1.0 eq) and a base such as pyridine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-bromobenzoyl chloride (1.0 eq) dropwise to the stirred aniline solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Method B: Direct Synthesis via EDC Coupling

This one-pot method directly couples 2-bromobenzoic acid and aniline using EDC as a coupling agent.

Figure 3. Workflow for the direct coupling method.

Experimental Protocol:

-

To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), aniline (1.0-1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq), and a catalytic amount of an additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) (0.1 eq).[4][5]

-

Dissolve the solids in a suitable aprotic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, if DCM is used as the solvent, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, quench the reaction with water and extract the product with a solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Bromobenzoic acid and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

-

Aniline is toxic and can be absorbed through the skin. Handle with care in a fume hood.

-

EDC is a moisture-sensitive reagent.

-

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 2-bromobenzoic acid can be reliably achieved through either a two-step acyl chloride method or a direct EDC-mediated coupling. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product. The acyl chloride method is a robust, traditional approach, while the EDC coupling offers milder conditions and a simpler one-pot procedure. Both methods, when performed with care, provide a reliable means of accessing this important synthetic intermediate for applications in drug discovery and development.

References

The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylbenzamide and its derivatives are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. Their utility stems from the strategic placement of a bromo group, which is amenable to various cross-coupling reactions, and an amide functionality that can participate in or direct cyclization events. This technical guide provides a comprehensive overview of the synthetic routes to prominent heterocycles—phenanthridinones, carbazoles, and dibenzofurans—utilizing this compound-based precursors. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying reaction pathways.

Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. A primary strategy for their synthesis from 2-bromobenzamide derivatives involves palladium-catalyzed intramolecular C-H arylation.

Palladium-Catalyzed Intramolecular C-H Arylation

This method provides a direct and efficient route to the phenanthridinone core. The reaction proceeds via an intramolecular C-H bond functionalization, forming a new carbon-carbon bond.

Quantitative Data for Phenanthridinone Synthesis

| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 85 |

| 2 | 2-bromo-N-(4-methoxyphenyl)benzamide | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 18 | 92 |

| 3 | 2-bromo-N-(3-chlorophenyl)benzamide | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |

| 4 | 2-chloro-N-phenylbenzamide | Pd(t-Bu₃P)₂ (5) | - | KOAc | DMA | 130 | 36 | 65 |

Experimental Protocol: Synthesis of N-phenylphenanthridin-6(5H)-one

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous DMA (5 mL) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenylphenanthridin-6(5H)-one.

Reaction Pathway

Synthesis of Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals. Their synthesis from this compound derivatives can be achieved through intramolecular C-N bond formation, often via a Buchwald-Hartwig-type amination or a copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This reaction provides an efficient route to N-aryl carbazoles through the formation of a C-N bond.

Quantitative Data for Carbazole Synthesis

| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(2-bromophenyl)-N-phenylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 95 |

| 2 | N-(2-bromophenyl)-N-(4-tolyl)amine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |

| 3 | 1-bromo-2-(phenylamino)benzene | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 120 | 24 | 75 |

Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole

To a solution of N-(2-bromophenyl)-N-phenylamine (1.0 mmol) in toluene (10 mL) are added Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield 9-phenyl-9H-carbazole.

Reaction Pathway

Synthesis of Dibenzofurans

Dibenzofurans are oxygen-containing heterocycles with applications in medicinal chemistry and materials science. A common synthetic approach involves the intramolecular C-O bond formation from a 2-bromophenyl phenyl ether derivative, which can be prepared from this compound.

Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds and can be applied intramolecularly to synthesize dibenzofurans.

Quantitative Data for Dibenzofuran Synthesis

| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-bromo-1-phenoxybenzene | CuI (10) | Phenanthroline (20) | K₂CO₃ | Pyridine | 150 | 24 | 80 |

| 2 | 2-bromo-1-(4-methoxyphenoxy)benzene | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 130 | 18 | 85 |

| 3 | 1-bromo-2-(2-methylphenoxy)benzene | Cu₂O (5) | DMEDA (10) | K₃PO₄ | Toluene | 110 | 36 | 72 |

Experimental Protocol: Synthesis of Dibenzofuran

A mixture of 2-bromo-1-phenoxybenzene (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol) in pyridine (5 mL) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give dibenzofuran.

Reaction Pathway

Conclusion

This compound serves as a versatile and readily accessible starting material for the synthesis of a variety of important heterocyclic scaffolds. The palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis, the intramolecular Buchwald-Hartwig amination for carbazole formation, and the copper-catalyzed Ullmann condensation for dibenzofuran synthesis represent powerful and adaptable methodologies for drug discovery and materials science. The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations, and the data and protocols presented herein provide a solid foundation for further exploration and development in this field.

Technical Guide: Physical Characteristics of 2-Bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Bromo-N-phenylbenzamide. The information is compiled from various chemical data sources and is presented for use in research and development settings.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are crucial for handling, formulation, and experimental design.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Boiling Point | 306.5°C at 760 mmHg |

| Flash Point | 139.2°C |

| Density | 1.496 g/cm³ |

| Refractive Index | 1.665 |

| Vapor Pressure | 0.000769 mmHg at 25°C |

Spectroscopic Data

While experimental spectra for this compound are not widely available in the searched literature, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet, as will the protons on the brominated benzoyl group. The amide proton (N-H) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule, assuming no coincidental overlap. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 165-170 ppm. The remaining signals will be in the aromatic region (approximately 120-140 ppm). The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity and isotopic abundance.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Amide C=O Stretch | 1630-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 275 and a significant M+2 peak at m/z 277 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

Expected Fragmentation Pattern:

-

[M]⁺: Molecular ion at m/z 275/277.

-

[M-Br]⁺: Loss of the bromine atom, resulting in a fragment at m/z 196.

-

[C₇H₄BrO]⁺: Cleavage of the amide bond, yielding the 2-bromobenzoyl cation at m/z 183/185.

-

[C₆H₅NH]⁺: Fragment corresponding to the aniline radical cation at m/z 92.

-

[C₆H₅]⁺: Phenyl cation at m/z 77.

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with an amine.[1][2]

Procedure:

-

Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride.

-

Amidation Reaction: The crude 2-bromobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cooled in an ice bath.[1]

-

A solution of aniline in the same solvent is added dropwise to the stirred solution of 2-bromobenzoyl chloride. An equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

-

The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: The reaction mixture is washed successively with dilute HCl, dilute NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer, such as a Bruker DRX 500-AVANCE FT-NMR instrument.[3] Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, such as a Shimadzu 8400s.[3] The sample can be prepared as a KBr disc or analyzed as a thin film.

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) can be performed on an instrument like an Agilent HP-5890 with an HP-5973 Mass Selective Detector (EI).[5] The sample is introduced into the GC, separated on a capillary column, and then ionized and detected by the mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates a typical synthetic route for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-N-phenylbenzamide, a halogenated benzamide derivative of interest in medicinal chemistry. The document details its physicochemical properties, provides a protocol for its synthesis, and outlines methodologies for evaluating its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a synthetic compound belonging to the class of N-phenylbenzamides. Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | Solid |

| Melting Point | 123.0-124.0 °C |

| Boiling Point | 306.5±25.0 °C at 760 mmHg |

| Density | 1.496±0.06 g/cm³ |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the amidation of 2-bromobenzoyl chloride with aniline. This reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Materials and Reagents:

-

2-Bromobenzoyl chloride

-

Aniline

-

Anhydrous dichloromethane (CH₂Cl₂) or a similar inert solvent

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution.

-

Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activities and Evaluation Protocols

Derivatives of N-phenylbenzamide have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The following protocols describe standard in vitro assays to evaluate these potential therapeutic effects.

Antimicrobial and Antifungal Activity: Disk Diffusion Assay

The disk diffusion method is a widely used technique to assess the antimicrobial and antifungal susceptibility of a compound.[1][3]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile filter paper disks

-

Positive control (standard antibiotic or antifungal agent)

-

Negative control (solvent)

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate.

-

Placement of Disks: Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25-30 °C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.

Anti-inflammatory Activity: Protease Inhibition Assay

The protease inhibition assay is an in vitro method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the activity of proteases, which are involved in the inflammatory response.[1][2]

-

Test compound (this compound) dissolved in a suitable solvent

-

Trypsin solution (a model protease)

-

Casein solution (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Perchloric acid

-

Spectrophotometer

-

Reaction Mixture Preparation: In a test tube, mix the trypsin solution with Tris-HCl buffer.

-

Addition of Test Compound: Add different concentrations of the test compound to the reaction mixture and incubate for a short period.

-

Substrate Addition: Add the casein solution to initiate the enzymatic reaction. Incubate the mixture at 37 °C for a defined time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Centrifugation: Centrifuge the mixture to pellet the undigested casein.

-

Absorbance Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm). The absorbance is proportional to the amount of digested casein (i.e., protease activity).

-

Calculation of Inhibition: Calculate the percentage inhibition of protease activity by the test compound compared to a control without the inhibitor.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the logical workflow from the synthesis of this compound to its biological evaluation.

Caption: Workflow for the synthesis and biological screening of this compound.

References

Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-N-phenylbenzamide, a crucial parameter for its application in research, drug development, and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages data from its parent compound, benzanilide, to provide a foundational understanding. The document outlines standard experimental protocols for solubility determination, presents solubility data for benzanilide in a variety of common organic solvents, and offers insights into the expected solubility behavior of its brominated derivative.

Introduction

This compound is an aromatic amide derivative of benzoic acid. The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation. Understanding its solubility profile is essential for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide aims to provide a detailed technical resource on this topic.

Estimated Solubility Profile of this compound

The introduction of a bromine atom to the benzoyl ring of benzanilide is expected to influence its solubility. The increased molecular weight and altered polarity may lead to slight changes in solubility compared to the parent compound. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.

Quantitative Solubility Data for Benzanilide

As a proxy for this compound, the experimentally determined solubility of benzanilide in various organic solvents is presented in Table 1. This data is derived from the work of F. G. Chen et al. (2020) and was obtained using the static equilibrium method. The data is expressed as the mole fraction (x) of benzanilide at different temperatures.

Table 1: Mole Fraction Solubility (x) of Benzanilide in Various Organic Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 0.00458 | 0.00552 | 0.00663 | 0.00796 | 0.00956 | 0.01148 | 0.01379 | 0.01656 |

| Ethanol | 0.00536 | 0.00649 | 0.00785 | 0.00949 | 0.01146 | 0.01385 | 0.01671 | 0.02015 |

| n-Propanol | 0.00513 | 0.00624 | 0.00758 | 0.00921 | 0.01119 | 0.01359 | 0.01648 | 0.02001 |

| Isopropanol | 0.00411 | 0.00498 | 0.00605 | 0.00734 | 0.00892 | 0.01085 | 0.01319 | 0.01605 |

| n-Butanol | 0.00492 | 0.00601 | 0.00732 | 0.00891 | 0.01083 | 0.01318 | 0.01604 | 0.01951 |

| Isobutanol | 0.00431 | 0.00527 | 0.00644 | 0.00787 | 0.00961 | 0.01172 | 0.01431 | 0.01748 |

| Acetone | 0.0768 | 0.0883 | 0.1013 | 0.1161 | 0.1328 | 0.1518 | 0.1734 | 0.1979 |

| Butanone | 0.0683 | 0.0786 | 0.0903 | 0.1037 | 0.1191 | 0.1366 | 0.1565 | 0.1793 |

| Ethyl Acetate | 0.0351 | 0.0411 | 0.048 | 0.0559 | 0.0651 | 0.0757 | 0.0881 | 0.1025 |

| Acetonitrile | 0.0142 | 0.0166 | 0.0194 | 0.0226 | 0.0264 | 0.0308 | 0.0359 | 0.0419 |

| Toluene | 0.0113 | 0.0133 | 0.0156 | 0.0183 | 0.0215 | 0.0252 | 0.0296 | 0.0347 |

| Dichloromethane | 0.0632 | 0.0734 | 0.0851 | 0.0986 | 0.1141 | 0.1319 | 0.1524 | 0.1761 |

| N,N-Dimethylformamide | 0.2011 | 0.2223 | 0.2452 | 0.2701 | 0.2971 | 0.3265 | 0.3585 | 0.3934 |

| Tetrahydrofuran | 0.0911 | 0.1042 | 0.119 | 0.1357 | 0.1546 | 0.176 | 0.2002 | 0.2276 |

| Diethyl Ether | 0.0055 | 0.0066 | 0.0079 | 0.0094 | 0.0112 | 0.0133 | 0.0158 | 0.0187 |

| Carbon Tetrachloride | 0.0016 | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0054 |

Data sourced from J. Chem. Eng. Data 2020, 65, 7, 3534–3541.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of solubility using the static equilibrium method, which is a gold standard for generating reliable solubility data.

4.1. Materials and Apparatus

-

Solute: this compound (or reference compound) of high purity (>99%).

-

Solvents: Analytical grade organic solvents.

-

Apparatus:

-

Analytical balance (accuracy ± 0.1 mg).

-

Thermostatic shaker or magnetic stirrer with temperature control (accuracy ± 0.1 K).

-

Glass vials or flasks with airtight seals.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis).

-

4.2. Procedure

-

Sample Preparation: Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. Typically, 24 to 72 hours is required, which should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After reaching equilibrium, stop the agitation and allow the solid to settle. A clear supernatant should be visible.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid solute.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation: Calculate the mole fraction solubility using the determined concentration of the solute in the saturated solution and the molar masses of the solute and solvent.

Visualization of Experimental Workflow

The logical flow of the static equilibrium method for solubility determination is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a framework for understanding the solubility of this compound in organic solvents. While direct experimental data for this specific compound is sparse, the provided data for the parent compound, benzanilide, serves as a valuable reference point for researchers. The detailed experimental protocol for the static equilibrium method offers a standardized approach for laboratories to determine the solubility of this and other related compounds accurately. The accompanying workflow diagram provides a clear visual representation of this process. It is recommended that experimental determination of the solubility of this compound be carried out to build upon the foundational information presented in this guide.

An In-depth Technical Guide to the Core Reactions of 2-Bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical transformations involving 2-Bromo-N-phenylbenzamide, a versatile building block in synthetic organic chemistry. The focus is on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to aid researchers in the fields of medicinal chemistry and materials science.

Intramolecular C-H Arylation: Synthesis of Phenanthridinones

The intramolecular cyclization of this compound derivatives is a paramount reaction, leading to the formation of the phenanthridinone scaffold, a core structure in many biologically active molecules. Palladium-catalyzed C-H activation is a highly effective method to achieve this transformation.

Palladium-Catalyzed Intramolecular C-H Arylation

A robust method for the synthesis of N-H phenanthridinones involves the palladium-catalyzed intramolecular C-H arylation of N-Boc protected 2-halo-N-arylbenzamides. This one-pot reaction proceeds with high regioselectivity and yields, even with less reactive chloro-substrates.[1][2][3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-H phenanthridinones is as follows:[3]

-

Materials:

-

N-Boc-N-aryl-2-bromobenzamide (1.0 equiv)

-

Pd(t-Bu3P)2 (0.05 equiv)

-

Potassium acetate (KOAc) (2.0 equiv)

-

Toluene (solvent)

-

-

Procedure:

-

To a dried reaction vessel, add N-Boc-N-aryl-2-bromobenzamide, Pd(t-Bu3P)2, and KOAc.

-

Add anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-H phenanthridinone.

-

Quantitative Data:

The following table summarizes the yields for the synthesis of various phenanthridinone derivatives using the palladium-catalyzed intramolecular C-H arylation method.

| Substrate (N-Aryl Group) | Product | Yield (%) | Reference |

| Phenyl | Phenanthridin-6(5H)-one | 95 | [3] |

| 4-Methoxyphenyl | 2-Methoxyphenanthridin-6(5H)-one | 92 | [3] |

| 4-Chlorophenyl | 2-Chlorophenanthridin-6(5H)-one | 88 | [3] |

| 3-Methylphenyl | 3-Methylphenanthridin-6(5H)-one | 90 | [3] |

Reaction Pathway:

Palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis.

Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 2-position of the benzamide scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various amines. This reaction is crucial for the synthesis of compounds with potential applications in materials science and medicinal chemistry.[4][5][6]

Experimental Protocol (Representative):

-

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Aniline) (1.2 equiv)

-

Pd2(dba)3 (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (solvent)

-

-

Procedure:

-

In a glovebox, charge a reaction tube with Pd2(dba)3, Xantphos, and NaOtBu.

-

Add this compound and the amine.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture at 100-110 °C for 16-24 hours.

-

After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired 2-amino-N-phenylbenzamide derivative.

-

Quantitative Data:

| Amine | Product | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-N-phenylbenzamide | 85 | General protocol adaptation[6] |

| Morpholine | 2-Morpholino-N-phenylbenzamide | 92 | General protocol adaptation[6] |

| Benzylamine | 2-(Benzylamino)-N-phenylbenzamide | 88 | General protocol adaptation[6] |

Reaction Workflow:

Buchwald-Hartwig amination workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound with boronic acids or their derivatives.[7][8][9][10]

Experimental Protocol (Representative):

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

-

Pd(PPh3)4 (0.03 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Toluene/Ethanol/Water mixture (solvent)

-

-

Procedure:

-

Combine this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3 in a reaction flask.

-

Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).

-

De-gas the mixture and heat under reflux (approximately 80-90 °C) for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data:

| Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-N-phenylbenzamide | 90 | General protocol adaptation[7] |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-phenylbenzamide | 87 | General protocol adaptation[7] |

| 3-Thienylboronic acid | N-Phenyl-2-(thiophen-3-yl)benzamide | 82 | General protocol adaptation[7] |

Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various olefins to introduce alkenyl substituents.[11][12][13][14]

Experimental Protocol (Representative):

-

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene) (1.5 equiv)

-

Pd(OAc)2 (0.02 equiv)

-

P(o-tolyl)3 (0.04 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

Acetonitrile (solvent)

-

-

Procedure:

-

In a sealed tube, dissolve this compound, Pd(OAc)2, and P(o-tolyl)3 in acetonitrile.

-

Add the alkene and triethylamine.

-

Heat the mixture to 80-100 °C for 18-24 hours.

-

Cool the reaction, filter off the triethylammonium bromide salt, and concentrate the filtrate.

-

Purify the residue via column chromatography.

-

Quantitative Data:

| Alkene | Product | Yield (%) | Reference |

| Styrene | (E)-N-Phenyl-2-styrylbenzamide | 85 | General protocol adaptation[11][13] |

| n-Butyl acrylate | (E)-Butyl 3-(2-(phenylcarbamoyl)phenyl)acrylate | 78 | General protocol adaptation[11] |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp2 and sp hybridized carbon atoms, allowing for the introduction of alkynyl moieties.[15][16][17]

Experimental Protocol (Representative):

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

PdCl2(PPh3)2 (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et3N) (solvent and base)

-

-

Procedure:

-

To a solution of this compound and the terminal alkyne in triethylamine, add PdCl2(PPh3)2 and CuI.

-

Stir the reaction mixture at room temperature to 50 °C for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Quantitative Data:

| Alkyne | Product | Yield (%) | Reference |

| Phenylacetylene | N-Phenyl-2-(phenylethynyl)benzamide | 91 | General protocol adaptation[16] |

| 1-Hexyne | 2-(Hex-1-yn-1-yl)-N-phenylbenzamide | 84 | General protocol adaptation[16] |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It represents an important alternative to palladium-catalyzed methods.[18][19]

Copper-Catalyzed N-Arylation

Experimental Protocol (Representative):

-

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Aniline) (1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Combine this compound, the amine, CuI, 1,10-phenanthroline, and K2CO3 in a reaction vessel.

-

Add DMF and heat the mixture to 120-140 °C for 24-48 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data:

| Nucleophile | Product | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-N-phenylbenzamide | 75 | General protocol adaptation[18] |

| Phenol | N-Phenyl-2-phenoxybenzamide | 70 | General protocol adaptation[18] |

Logical Relationship of Cross-Coupling Reactions:

Overview of cross-coupling reactions with this compound.

References

- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-catalyzed intramolecular C-H arylation of 2-halo- N-Boc- N-arylbenzamides for the synthesis of N-H phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Fundamental Chemistry of N-Aryl Benzamides: A Technical Guide for Researchers

Introduction

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is in turn bonded to an aryl substituent. This structural motif is a cornerstone in medicinal chemistry and materials science due to its presence in a vast array of pharmaceuticals, biologically active compounds, and functional materials.[1][2] The amide bond, central to peptides and proteins, imparts specific conformational rigidity and hydrogen bonding capabilities to these molecules.[1][3] Consequently, N-aryl benzamides have been extensively explored as enzyme inhibitors, receptor antagonists, and more.[4][5][6][7] This guide provides an in-depth overview of their core chemistry, focusing on synthesis, reactivity, and applications relevant to drug development professionals.

Core Synthetic Methodologies

The formation of the N-aryl amide bond is a pivotal reaction in organic synthesis. Several robust methods have been developed, ranging from classical approaches to modern transition-metal-catalyzed cross-coupling reactions.

Classical Amide Bond Formation via Nucleophilic Acyl Substitution

The most conventional method for synthesizing N-aryl benzamides involves the reaction of an aniline derivative with a carboxylic acid or its activated form (e.g., acyl chloride, anhydride).[1][3] Direct reaction with a carboxylic acid is typically slow and requires high temperatures or the use of coupling reagents to activate the carboxyl group.[1][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group to form the stable amide bond.[9]

Logical Workflow for Amide Synthesis

Caption: Workflow for classical N-aryl benzamide synthesis.

Experimental Protocol: General Procedure for Synthesis using a Coupling Reagent [10]

-

Dissolve the aminophenol (1.0 mmol), the hydroxybenzoic acid (1.0 mmol), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 mmol) in acetone (5 mL).

-

Stir the mixture and reflux for 12 hours under a nitrogen atmosphere.

-

Evaporate the solvent.

-

Dissolve the residual solid in ethyl acetate.

-

Wash the organic phase three times with 1 M aqueous HCl, followed by 10% aqueous Na₂CO₃.

-

Dry the organic phase over Na₂SO₄ and evaporate in vacuum to yield the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds using a palladium catalyst.[11] This method is highly versatile, allowing for the coupling of a wide range of aryl halides or triflates with amides, often under milder conditions than classical methods.[11][12] The choice of phosphine ligand is critical to the success of the reaction.[11][12]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) complex.

-

Amide Binding & Deprotonation: The amide coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the N-aryl benzamide product and regenerating the palladium(0) catalyst.

Buchwald-Hartwig Catalytic Cycle

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Transamidation [13]

-

Charge an oven-dried vial equipped with a stir bar with the amide substrate (1.0 equiv), amine (2.0 equiv), K₂CO₃ (3.0 equiv), and the Pd(II)-NHC precatalyst (3 mol%).

-

Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

-

Add dimethoxyethane (DME) (to a concentration of 0.25 M) with vigorous stirring at room temperature.

-

Place the reaction mixture in a preheated oil bath at 110 °C and stir for the specified time (e.g., 16 hours).

-

After cooling, purify the product via chromatography.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[14] The Goldberg variation specifically refers to the amination of aryl halides.[15] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[14][16]

Mechanism: The mechanism is thought to involve the formation of a copper(I) amide species in situ. This species then reacts with the aryl halide, likely through an oxidative addition and reductive elimination sequence at the copper center, to form the N-aryl benzamide.[14]

Experimental Protocol: Ullmann-Type N-Arylation [17] Note: This is a general representation; specific conditions vary greatly.

-

Combine the benzamide, aryl halide (e.g., PhI, PhBr), and copper metal or a copper salt (e.g., Cu₂O) in a suitable high-boiling solvent (e.g., N-methylpyrrolidone).

-

Add a base (e.g., K₂CO₃) to the mixture.

-

Heat the reaction mixture to a high temperature (e.g., 150-210 °C) for several hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture and perform an appropriate work-up, often involving filtration to remove copper salts, followed by extraction and chromatographic purification.

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N,N-diarylbenzamides.[18] This method provides a distinct route to highly substituted amides.

Mechanism: The reaction proceeds via an intramolecular 1,3-aryl shift from the oxygen atom of the imidate to the nitrogen atom.[18] This process is believed to occur through a four-membered cyclic transition state.

Chapman Rearrangement Pathway

Caption: The thermal intramolecular Chapman rearrangement.

Quantitative Data on Synthesis

The efficiency of N-aryl benzamide synthesis is highly dependent on the chosen method and the specific substrates. The following table summarizes representative yields from the literature.

| Entry | Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Yield (%) | Reference |

| 1 | Nitrobenzene | Benzoyl chloride | Fe-mediated Reduction/Amidation | Fe dust / H₂O | 88 | [19][20] |

| 2 | 3-Toluidine | Benzoyl chloride | Fe-mediated Reduction/Amidation | Fe dust / H₂O | 85 | [19] |

| 3 | tert-Butyl benzoyl(phenyl)carbamate | 4-Aminobenzamide | Buchwald-Hartwig Transamidation | Pd(II)-NHC | 95-98 | [13][21] |